Chloronectrin

Cytotoxicity Cancer Cell Lines Selectivity Index

Chloronectrin (CAS 38965-84-3) is a meroterpenoid antibiotic first isolated from the fungus Nectria coccinea. Its molecular formula is C₂₅H₃₃ClO₆ with a molecular weight of 464.98 g/mol.

Molecular Formula C25H33ClO6
Molecular Weight 465.0 g/mol
Cat. No. B15567240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloronectrin
Molecular FormulaC25H33ClO6
Molecular Weight465.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H33ClO6/c1-13(7-9-18-23(30)19(12-27)15(3)22(26)24(18)31)21(32-17(5)28)11-25(6)14(2)8-10-20(29)16(25)4/h7,12,14,16,21,30-31H,8-11H2,1-6H3/b13-7+/t14-,16+,21-,25+/m0/s1
InChIKeyJIHNIFVHUVCKQA-BFXPWMJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chloronectrin: CAS 38965-84-3, Structure, and Baseline Profile for Research Procurement


Chloronectrin (CAS 38965-84-3) is a meroterpenoid antibiotic first isolated from the fungus Nectria coccinea [1]. Its molecular formula is C₂₅H₃₃ClO₆ with a molecular weight of 464.98 g/mol . The compound is structurally characterized as a 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde derivative featuring an acetate group on the aliphatic side chain [1]. Chloronectrin is primarily recognized for its activity against Gram-positive bacteria and belongs to the ascochlorin family of fungal metabolites .

Why Ascochlorin, Deacetylchloronectrin, or Other Class Analogs Cannot Be Considered Interchangeable with Chloronectrin


Although Chloronectrin shares a common meroterpenoid scaffold with other ascochlorin-class compounds, even minor structural modifications—such as the presence of an acetyl versus a free hydroxyl group, or the degree of unsaturation in the aliphatic chain—produce starkly divergent biological activity profiles across antibacterial, antifungal, and cytotoxic assays [1]. Direct head-to-head comparisons reveal that Chloronectrin's cytotoxicity against mammalian cell lines differs markedly from that of ascochlorin, and cross-study data demonstrate that the deacetylated analog Deacetylchloronectrin exhibits distinct MIC values against plant pathogens relative to other class members [1][2]. Consequently, substituting Chloronectrin with a closely related analog without empirical verification risks invalidating experimental reproducibility and misinterpreting structure-activity relationships.

Chloronectrin Quantitative Differentiation: Head-to-Head Cytotoxicity and Cross-Study Antimicrobial Comparisons


Cytotoxicity Profile Differentiation: Chloronectrin vs. Ascochlorin in Four Mammalian Cell Lines

In a direct head-to-head cytotoxicity assay conducted under identical experimental conditions, Chloronectrin exhibited markedly lower cytotoxicity against Vero cells (IC₅₀ = 21 μg/mL) and MCF-7 breast cancer cells (IC₅₀ = 39 μg/mL) compared to the reference compound ascochlorin, which displayed IC₅₀ values of 3.3 μg/mL and 27 μg/mL, respectively [1]. Chloronectrin also showed a substantially different selectivity profile against the KB oral epidermoid carcinoma cell line, with an IC₅₀ of 5.9 μg/mL, whereas ascochlorin was notably less potent in this same assay (IC₅₀ = 30 μg/mL) [1].

Cytotoxicity Cancer Cell Lines Selectivity Index

Antibacterial Potency Against Plant Pathogen Ralstonia solanacearum: Deacetylchloronectrin as a Structural Proxy

While direct MIC data for Chloronectrin against Ralstonia solanacearum is not reported in the same study, its immediate structural analog Deacetylchloronectrin (which differs only by the absence of the acetate group) demonstrated an MIC of 3.13 μg/mL against this agriculturally significant pathogen [1]. In the same assay, the parent compound of the class, ascochlorin, exhibited an MIC of 12.5 μg/mL [1]. This 4-fold difference in potency between closely related congeners underscores that the ascochlorin scaffold's antibacterial activity is exquisitely sensitive to substitution at the C-4' position.

Antibacterial Agrochemical Plant Pathology

Antifungal Activity Profile: Deacetylchloronectrin vs. Ascochlorin Against Botrytis cinerea and Sclerotinia sclerotiorum

In a parallel antifungal assay, Deacetylchloronectrin demonstrated moderate but measurable inhibition of mycelial growth against two major phytopathogenic fungi. Against Botrytis cinerea (gray mold), it exhibited an IC₅₀ of 21.60 μg/mL, and against Sclerotinia sclerotiorum (white mold/stem rot), an IC₅₀ of 16.79 μg/mL [1]. By comparison, the class parent ascochlorin was not reported to exhibit significant activity in this specific fungal panel within the same study, highlighting a functional divergence that may be attributable to the presence or absence of the acetyl moiety.

Antifungal Crop Protection Fungicide Discovery

Structural Basis for Differentiation: The Acetate Moiety of Chloronectrin

Chloronectrin is chemically defined as the 4'-O-acetylated analog within the ascochlorin/LL-Z1272 family [1]. This acetate group distinguishes it directly from Deacetylchloronectrin and from ascochlorin itself, which lacks this specific oxygenation pattern. In analogous natural product series, acetylation of a secondary alcohol often modulates membrane permeability, metabolic stability, and target binding affinity. While direct quantitative stability or PK data for Chloronectrin are not available in the public domain, the structural divergence is a well-established predictor of differential in vitro and in vivo behavior.

Structure-Activity Relationship Chemical Biology Synthetic Chemistry

Antimicrobial Spectrum Selectivity: Gram-Positive Focus vs. Broader Ascochlorin Activity

Vendor documentation and primary literature consistently describe Chloronectrin's activity as being primarily directed against Gram-positive bacteria . In contrast, the close analog ascochlorin is documented to possess a broader spectrum, including activity against Candida albicans (yeast), Newcastle disease virus, and herpes simplex virus in addition to its antibacterial properties [1]. This difference in spectrum suggests that Chloronectrin may act via a more target-selective mechanism or have different cellular uptake properties compared to ascochlorin, despite their structural kinship.

Antibiotic Spectrum Selectivity Bioscreening

Chloronectrin Application Scenarios: Guided Procurement Based on Quantitative Evidence


Agrochemical R&D: Lead Discovery for Bacterial Wilt (Ralstonia solanacearum) Control

Based on the MIC data for Deacetylchloronectrin (3.13 μg/mL) against R. solanacearum, Chloronectrin serves as a critical acetylated reference standard for medicinal chemistry efforts aimed at optimizing anti-Ralstonia pharmacophores [1]. Research groups focused on tobacco, tomato, or potato bacterial wilt should procure Chloronectrin to benchmark the activity of novel synthetic derivatives and to validate the contribution of the acetate group to in planta efficacy and formulation stability.

Cancer Biology: Profiling Selective Cytotoxicity in Oral Carcinoma (KB) Models

The direct comparative data showing Chloronectrin's IC₅₀ of 5.9 μg/mL against KB cells—5-fold more potent than ascochlorin in the same assay—makes it a valuable chemical probe for investigating meroterpenoid mechanisms in oral epidermoid carcinoma [2]. Researchers studying the differential sensitivity of head and neck cancer cell lines to fungal metabolites should utilize Chloronectrin to explore structure-dependent cytotoxicity pathways that are not engaged by ascochlorin.

Crop Protection: Antifungal Screening Against Sclerotinia sclerotiorum and Botrytis cinerea

Given Deacetylchloronectrin's measurable IC₅₀ values against S. sclerotiorum (16.79 μg/mL) and B. cinerea (21.60 μg/mL), Chloronectrin is a relevant tool compound for screening cascades targeting these high-impact fungal pathogens of canola, soybeans, and grapes [1]. Procurement of Chloronectrin allows agricultural biotechnologists to assess whether acetylation improves or diminishes the antifungal potency observed for the deacetylated analog, guiding subsequent lead optimization.

Chemical Biology: Comparative Mechanism-of-Action Studies in Gram-Positive Bacteria

With its documented Gram-positive specificity and divergent cytotoxicity profile relative to ascochlorin, Chloronectrin is ideally suited for head-to-head mode-of-action comparisons [2]. Laboratories investigating membrane disruption, cell wall synthesis inhibition, or other antimicrobial mechanisms can use Chloronectrin to probe how the presence of the 4'-acetate group alters target engagement and selectivity compared to the broader-spectrum, more cytotoxic ascochlorin scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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